molecular formula C7H9O4P B2597475 5-(Dimethylphosphoryl)furan-2-carboxylic acid CAS No. 2361984-11-2

5-(Dimethylphosphoryl)furan-2-carboxylic acid

Cat. No.: B2597475
CAS No.: 2361984-11-2
M. Wt: 188.119
InChI Key: DNBJZHBVLIWPAQ-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)furan-2-carboxylic acid is a chemical compound with the molecular formula C7H9O4P and a molecular weight of 188.12 g/mol It is characterized by the presence of a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with dimethylphosphorylating agents under controlled conditions. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylphosphoryl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The furan ring provides a planar structure that can interact with aromatic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylphosphoryl)furan-3-carboxylic acid
  • 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
  • 5-(Dimethylphosphoryl)pyrrole-2-carboxylic acid

Uniqueness

5-(Dimethylphosphoryl)furan-2-carboxylic acid is unique due to the specific positioning of the dimethylphosphoryl group on the furan ring, which influences its chemical reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and applications compared to its analogs .

Properties

IUPAC Name

5-dimethylphosphorylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-12(2,10)6-4-3-5(11-6)7(8)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBJZHBVLIWPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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